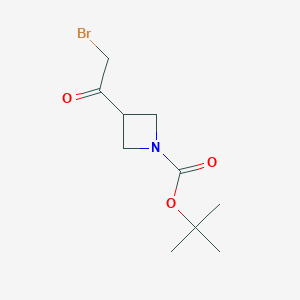

Tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVUBCSVTGJSBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266114-77-5 |

Source

|

| Record name | tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reactivity Profile of α-Bromo Ketones with Biological Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

α-Bromo ketones are a class of highly versatile chemical entities that have found significant application as intermediates in organic synthesis and, more critically, as powerful tools in chemical biology and drug discovery.[1][2] Their utility stems from a precisely balanced reactivity profile, featuring an electrophilic carbon atom susceptible to attack by a range of biological nucleophiles. This guide provides a detailed exploration of the reactivity of α-bromo ketones, moving from fundamental mechanistic principles to the nuanced factors that govern their selectivity within a complex biological milieu. We will dissect the interactions with key amino acid residues, outline robust experimental workflows for characterizing these reactions, and discuss the strategic application of this chemistry in the development of covalent therapeutics and chemical probes.

The α-Bromo Ketone Moiety: A Privileged Electrophile

An α-bromo ketone is characterized by a bromine atom positioned on the carbon atom immediately adjacent (the α-position) to a carbonyl group.[3] This specific arrangement is central to its reactivity. The electron-withdrawing nature of the carbonyl group polarizes the α-carbon, rendering it electrophilic. Simultaneously, the bromine atom serves as an excellent leaving group, predisposing the molecule to nucleophilic substitution reactions.

While a detailed treatise on their synthesis is beyond the scope of this guide, it is pertinent to note that they are commonly prepared via the acid-catalyzed bromination of a parent ketone, a reaction that proceeds through an enol intermediate.[4][5][6][7] This accessibility contributes to their widespread use in research.[1][8]

Core Reaction Mechanism: SN2 Displacement

The primary reaction pathway for α-bromo ketones with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, the nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the bromide ion.

The transition state involves the formation of a partial bond with the incoming nucleophile and the breaking of the carbon-bromine bond. The stereochemistry at the α-carbon, if it is a chiral center, is inverted during this process.

Caption: General SN2 reaction of an α-bromo ketone with a nucleophile (Nu:).

Reactivity with Key Biological Nucleophiles

In a biological context, the side chains of several amino acids can act as potent nucleophiles. The intrinsic nucleophilicity, abundance, and local microenvironment of these residues dictate the reactivity profile of an α-bromo ketone probe or drug candidate.

3.1 Cysteine (Thiol/Thiolate)

Cysteine is arguably the most reactive biological nucleophile towards α-bromo ketones. This high reactivity is attributed to the sulfur-containing thiol group (-SH). At physiological pH, a fraction of cysteine residues exists in the deprotonated thiolate form (-S⁻), which is a powerful nucleophile. The reaction results in the formation of a highly stable thioether bond.

The pKa of the cysteine thiol is typically around 8.3, but within a protein's microenvironment, it can be significantly lower, increasing the concentration of the reactive thiolate and thus enhancing the reaction rate at neutral pH. This pKa modulation is a key principle exploited in designing targeted covalent inhibitors.

3.2 Histidine (Imidazole)

The imidazole side chain of histidine contains two nitrogen atoms, both of which can be nucleophilic. The reaction with an α-bromo ketone typically results in alkylation of one of these nitrogens, forming a stable C-N bond.[9] The pKa of the histidine imidazole ring is approximately 6.0, meaning it is often partially or fully deprotonated at physiological pH, making it readily available for reaction.

3.3 Lysine (Primary Amine)

The ε-amino group of lysine's side chain can also be a target for α-bromo ketones. However, with a pKa of ~10.5, the vast majority of lysine residues are protonated (-NH₃⁺) at physiological pH and are therefore non-nucleophilic. Reaction with lysine generally requires a localized environment with an elevated pH or a highly accessible residue to become significant.[10] The resulting secondary amine is stable.

3.4 Other Nucleophilic Residues

While less common, other residues can also be modified. Methionine's thioether can be alkylated to form a sulfonium ion. The carboxylate side chains of Aspartate and Glutamate can also react, particularly at lower pH values where they might be protonated, to form ester linkages, although these are generally less stable than the bonds formed with Cys, His, or Lys.[9]

Quantitative Reactivity Profile

The following table summarizes the key characteristics of the primary biological nucleophiles in their reaction with α-bromo ketones.

| Amino Acid Residue | Nucleophilic Group | Typical pKa | Resulting Covalent Bond | Relative Reactivity |

| Cysteine | Thiolate (-S⁻) | ~8.3 | Thioether | Very High |

| Histidine | Imidazole | ~6.0 | C-N Bond | High |

| Lysine | Primary Amine (-NH₂) | ~10.5 | Secondary Amine | Moderate to Low |

| Methionine | Thioether (-S-CH₃) | N/A | Sulfonium Ion | Low |

| Aspartate/Glutamate | Carboxylate (-COO⁻) | ~3.9 / ~4.3 | Ester | Very Low |

Experimental Workflows for Characterizing Reactivity

To harness the reactivity of α-bromo ketones effectively, it is essential to employ robust experimental methods to quantify their reaction rates and identify their biological targets.

5.1 Kinetic Assay for Reactivity Determination

A fundamental experiment to characterize a new α-bromo ketone is to measure its second-order rate constant with a model nucleophile, such as N-acetyl-L-cysteine or glutathione (GSH). This provides a quantitative measure of its intrinsic electrophilicity.

Protocol: Pseudo-First-Order Kinetic Analysis

-

Preparation: Prepare stock solutions of the α-bromo ketone in a water-miscible organic solvent (e.g., DMSO) and the model thiol (e.g., GSH) in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).

-

Reaction Initiation: Initiate the reaction by mixing the reagents in a cuvette. The concentration of the thiol should be in large excess (≥10-fold) over the α-bromo ketone to ensure pseudo-first-order kinetics.

-

Monitoring: Monitor the reaction over time. This can be achieved by observing the disappearance of the α-bromo ketone's UV-Vis absorbance at a specific wavelength or by taking aliquots at various time points, quenching the reaction (e.g., with acid), and analyzing the composition by RP-HPLC.

-

Data Analysis: Plot the natural logarithm of the remaining α-bromo ketone concentration versus time. The negative of the slope of this line yields the observed rate constant (kobs).

-

Second-Order Rate Constant: Repeat the experiment at several different excess concentrations of the thiol. Plot kobs versus the thiol concentration. The slope of this second plot is the second-order rate constant (k₂), which is the definitive measure of reactivity.

Caption: Workflow for determining the second-order rate constant of an α-bromo ketone.

5.2 Chemoproteomic Workflow for Target Identification

To identify the protein targets of an α-bromo ketone in a complex biological system, an activity-based protein profiling (ABPP) approach is often employed. This typically requires a modified α-bromo ketone that includes a reporter tag (e.g., biotin or an alkyne for click chemistry).

Caption: A typical chemoproteomics workflow for identifying protein targets.

Conclusion and Future Outlook

α-Bromo ketones represent a cornerstone of covalent chemical biology. Their reactivity is governed by a well-understood SN2 mechanism, but their selectivity in a cellular context is a complex interplay of intrinsic nucleophilicity, pH, pKa, and the protein microenvironment. The cysteine thiol is often the primary target due to the high nucleophilicity of the thiolate anion. Understanding these principles is paramount for any researcher aiming to design selective covalent inhibitors or chemical probes. While their reactivity is a great asset, it also presents challenges, such as potential off-target effects and the need to handle hazardous brominating agents during synthesis.[11][12] Future advancements will undoubtedly focus on developing α-halo ketones with even more refined reactivity profiles and on expanding the repertoire of analytical techniques to map their interactions with greater precision across the proteome.

References

-

Stevens, C. L., Blumbergs, P., & Munk, M. E. (1963). The Reactions of a-Bromo Ketones with Primary Amines. Journal of Organic Chemistry. [Link]

-

Porre, M., Pisano, G., Nahra, F., & Cazin, C. S. J. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Master Organic Chemistry. (N.d.). Halogenation Of Ketones via Enols. [Link]

-

Chem Help ASAP. (2020). alpha-halogenation of ketones. YouTube. [Link]

-

Gates, K. S. (2009). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Chemical Research in Toxicology. [Link]

-

Grigoryan, V. G., et al. (1983). alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin. Biomedica Biochimica Acta. [Link]

-

Inokawa, H. (1964). The Reaction Mechanism of α-Bromo-α, β-unsaturated Ketones with Amines. Bulletin of the Chemical Society of Japan. [Link]

-

Khan, F. A., et al. (2015). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. ResearchGate. [Link]

-

Trost, B. M., & L-lysine: Its Use in Peptide Synthesis for Placing a Bromoacetyl Cross-Linking Function at Any Desired Sequence Position. (1991). Biochemistry. [Link]

-

Organic Chemistry Portal. (N.d.). α-Bromoketone synthesis by bromination. [Link]

-

ResearchGate. (N.d.). The reaction mechanism of lysine residues with acetaldehyde. [Link]

-

Chemistry Steps. (N.d.). Reactions of Thiols. [Link]

-

Reddit. (2020). Separation of Ketone and alpha Bromo ketone. [Link]

-

JETIR. (2017). KINETICS AND MECHANISM OF OXIDATION OF SOME Α-AMINO ACIDS BY CHROMIC ACID IN PRESENCE OF CHLORO SUBSTITUTEDACETIC ACIDS. [Link]

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 9. alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Electrophilic warheads for targeted covalent inhibitor design

An In-depth Technical Guide to Electrophilic Warheads for Targeted Covalent Inhibitor Design

Authored by a Senior Application Scientist

Introduction: The Renaissance of Covalent Inhibition

Targeted Covalent Inhibitors (TCIs) have undergone a remarkable renaissance, evolving from a serendipitous discovery to a rational drug design strategy at the forefront of modern medicine. By forming a stable, covalent bond with their protein target, TCIs can achieve profound and durable pharmacological effects, often leading to improved potency, prolonged duration of action, and the ability to overcome drug resistance. The heart of a TCI is its electrophilic warhead , a reactive functional group meticulously engineered to seek out and bond with a specific nucleophilic amino acid residue on the target protein.

This guide provides an in-depth exploration of the core principles and practical considerations for designing and evaluating electrophilic warheads. We will delve into the chemistry of common warheads, the strategic selection of a warhead for a given target, and the critical experimental workflows required to characterize the resulting covalent inhibitors.

Part 1: The Strategic Imperative for Covalent Inhibition

The decision to pursue a covalent inhibitor is a strategic one, driven by the specific biology of the target and the desired therapeutic outcome. Unlike non-covalent inhibitors, which rely on a dynamic equilibrium of binding and dissociation, TCIs form a permanent bond, effectively "retiring" the target protein. This offers several key advantages:

-

Increased Potency and Duration of Action: By forming a covalent bond, the inhibitor is no longer subject to the equilibrium dynamics of binding and dissociation, leading to a sustained and often enhanced inhibitory effect.

-

Overcoming Resistance: In scenarios where mutations alter the binding pocket and reduce the affinity of non-covalent drugs, a well-designed TCI can often still bind and form its covalent adduct, surmounting the resistance mechanism.

-

Targeting Shallow Binding Pockets: For proteins lacking deep, well-defined binding pockets, a covalent strategy can provide the necessary affinity and specificity that is challenging to achieve with non-covalent approaches.

The Fundamental Mechanism: A Two-Step Process

The action of a TCI is best described by a two-step mechanism, governed by the rate constants k_on, k_off, and k_inact:

-

Reversible Binding (K_i): The inhibitor first binds non-covalently to the target protein's active site, forming a reversible complex (E•I). The affinity of this initial interaction is defined by the inhibition constant, K_i = k_off / k_on.

-

Irreversible Covalent Bonding (k_inact): Following initial binding, the electrophilic warhead is positioned to react with a nearby nucleophilic amino acid residue, forming a covalent bond (E-I). The rate of this irreversible step is described by the inactivation rate constant, k_inact.

This relationship is summarized by the following equation:

E + I ⇌ E•I → E-I (k_on, k_off) (k_inact)

The overall efficiency of a TCI is often expressed as the ratio k_inact / K_i , which encapsulates both the initial binding affinity and the rate of covalent bond formation. A successful TCI design strategy focuses on optimizing both of these parameters.

Part 2: A Menagerie of Electrophilic Warheads: Reactivity and Selectivity

The choice of electrophilic warhead is paramount to the success of a TCI. The ideal warhead possesses sufficient reactivity to form a bond with its intended target but is not so reactive that it engages with off-target proteins, which can lead to toxicity. The "just-right" reactivity is often termed "tuned reactivity."

Commonly Employed Electrophilic Warheads

The following table summarizes some of the most frequently used electrophilic warheads, their target residues, and examples of approved drugs that utilize them.

| Electrophilic Warhead | Target Residue(s) | Relative Reactivity | Approved Drug Example(s) |

| Acrylamide | Cysteine | Moderate | Ibrutinib, Osimertinib |

| Cyanoacrylamide | Cysteine | High | Neratinib |

| Vinyl Sulfonamide | Cysteine, Lysine | Moderate-High | |

| Propargylamide | Cysteine | Low-Moderate | |

| β-Lactam | Serine | Moderate | Penicillin, Cephalosporins |

| Nitrile | Cysteine | Low (Reversible) | |

| Boronic Acid | Serine | Moderate (Reversible) | Bortezomib |

| Epoxide | Cysteine, Serine, Threonine | High | |

| α-Chloracetamide | Cysteine | High |

Diagram: The Reactivity-Selectivity Paradigm

The selection of a warhead involves a critical balance between its intrinsic reactivity and the desired selectivity for the target protein. This concept can be visualized as a spectrum.

Caption: Balancing warhead reactivity and selectivity is crucial in TCI design.

Part 3: Experimental Workflow for Characterizing Targeted Covalent Inhibitors

A rigorous and systematic experimental cascade is essential to validate the mechanism of action and characterize the properties of a novel TCI. This workflow should provide a self-validating system, where data from orthogonal assays build a cohesive and convincing story.

Workflow Diagram: TCI Characterization Cascade

Caption: A typical experimental cascade for the comprehensive evaluation of a TCI.

Detailed Experimental Protocols

Protocol 1: Enzyme Kinetics and IC50 Time-Dependency Assay

Objective: To determine if the inhibitor exhibits time-dependent inhibition, a hallmark of covalent modification.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the inhibitor in DMSO.

-

Prepare assay buffer appropriate for the target enzyme.

-

Prepare substrate solution at a concentration equal to its K_m.

-

-

Incubation:

-

In a 96-well plate, add the enzyme to the assay buffer.

-

Add varying concentrations of the inhibitor (and a DMSO control) to the enzyme solution.

-

Incubate the enzyme-inhibitor mixture for different time points (e.g., 0, 15, 30, 60, 120 minutes) at a constant temperature.

-

-

Reaction Initiation:

-

After each incubation period, initiate the enzymatic reaction by adding the substrate.

-

-

Data Acquisition:

-

Measure the reaction rate using a suitable detection method (e.g., absorbance, fluorescence) on a plate reader.

-

-

Data Analysis:

-

For each pre-incubation time point, plot the reaction rate as a function of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

A leftward shift in the IC50 value with increasing pre-incubation time is indicative of time-dependent, irreversible inhibition.

-

Trustworthiness Check: The inclusion of a 0-minute pre-incubation time point serves as a control for the initial non-covalent binding affinity. A significant shift from this baseline confirms the time-dependent nature of the inhibition.

Protocol 2: Intact Protein Mass Spectrometry for Adduct Confirmation

Objective: To directly confirm the formation of a covalent bond between the inhibitor and the target protein.

Methodology:

-

Sample Preparation:

-

Incubate the target protein with a molar excess (e.g., 5-fold) of the inhibitor for a sufficient duration to ensure complete reaction.

-

Include a control sample of the protein incubated with DMSO.

-

-

Desalting:

-

Desalt the protein samples using a C4 ZipTip or a similar reversed-phase chromatography method to remove non-volatile salts.

-

-

Mass Spectrometry Analysis:

-

Analyze the desalted protein samples by direct infusion into an electrospray ionization mass spectrometer (ESI-MS).

-

Acquire the mass spectrum over a m/z range that encompasses the expected molecular weight of the protein and the protein-inhibitor adduct.

-

-

Data Analysis:

-

Deconvolute the raw mass spectrum to determine the molecular weight of the protein species present.

-

Compare the molecular weight of the inhibitor-treated sample to the DMSO control. An increase in mass corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.

-

Trustworthiness Check: The DMSO control is critical to establish the baseline molecular weight of the unmodified protein. The observed mass shift should precisely match the molecular weight of the inhibitor.

Part 4: The Future of TCI Design: Reversibility and Novel Warheads

While irreversible TCIs have proven highly successful, there is growing interest in the development of reversible covalent inhibitors . These compounds form a covalent bond that can be slowly reversed, potentially offering a more controlled and safer pharmacological profile. Warheads such as nitriles and boronic acids are at the forefront of this research.

Furthermore, the field is continuously exploring novel electrophilic warheads with unique reactivity profiles and the ability to target other nucleophilic amino acid residues beyond cysteine, such as lysine, tyrosine, and histidine. This expansion of the covalent inhibitor toolkit promises to unlock a wider range of challenging drug targets.

Conclusion

The rational design of targeted covalent inhibitors is a powerful strategy in modern drug discovery. A deep understanding of the interplay between the electrophilic warhead, the target protein's nucleophile, and the overall binding pocket is essential for success. By employing a systematic and rigorous experimental cascade, researchers can confidently identify and optimize TCI candidates with the potential for profound therapeutic impact. The continued innovation in warhead chemistry and our expanding understanding of protein reactivity will undoubtedly fuel the next generation of covalent medicines.

References

-

Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]

- Roskoski, R. Jr. (2016). The story of ibrutinib (Imbruvica®). Pharmacological Research.

- Copeland, R. A. (2016). Covalent Inhibitors as a Strategic Approach to Drug Discovery. ACS Medicinal Chemistry Letters.

- Jänne, P. A., et al. (2015). Osimertinib or Platinum–Pemetrexed in EGFR T790M–Positive Lung Cancer. New England Journal of Medicine.

- Schwartz, P. A., et al. (2017). Covalent-reversible inhibition of KRASG12C.

Methodological & Application

Application Notes & Protocols: Covalent Labeling of Proteins using Tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate

For: Researchers, scientists, and drug development professionals.

Introduction: A New Tool for Irreversible Protein Modification

Covalent labeling is a powerful technique for identifying and characterizing proteins and their functions. By forming a stable, irreversible bond with specific amino acid residues, covalent probes allow for the investigation of protein structure, function, and interactions with a high degree of certainty.[1][2] The α-haloacetyl group, particularly the bromoacetyl moiety, is a well-established electrophile that demonstrates high reactivity towards nucleophilic amino acid side chains, most notably the sulfhydryl group of cysteine.[3][4]

This document introduces Tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate , a novel covalent labeling reagent. This compound uniquely combines the proven reactivity of a bromoacetyl "warhead" with a structurally significant azetidine-carboxylate core. The incorporation of the strained azetidine ring is a key design feature. In chemical biology, such strained rings can reduce bond rotation and influence the local conformation of the probe, potentially enhancing binding affinity or modifying reactivity pathways.[5] Furthermore, azetidine moieties are increasingly utilized as linkers in advanced chemical biology applications, such as Proteolysis Targeting Chimeras (PROTACs).[6]

These application notes provide a comprehensive guide to utilizing this compound for the targeted covalent modification of proteins, with a primary focus on cysteine residues. We will detail the underlying reaction mechanism, provide step-by-step protocols for labeling and analysis, and offer insights into experimental design and data interpretation.

Mechanism of Action: Targeted S-Alkylation

The primary mechanism of protein labeling with this reagent is the nucleophilic substitution (SN2) reaction between the electrophilic α-carbon of the bromoacetyl group and the thiolate anion of a cysteine residue.

The reaction is highly dependent on pH.[7] The sulfhydryl group of cysteine has a pKa typically around 8.3-8.6. For the reaction to proceed efficiently, the cysteine must be in its deprotonated, nucleophilic thiolate form. Therefore, conducting the labeling reaction at a pH slightly below or at the pKa (pH 7.5-8.5) is optimal to ensure sufficient thiolate concentration while minimizing potential side reactions with other nucleophilic residues like lysine or histidine.[8] At higher pH values, the risk of modifying other residues increases.[7][9]

Figure 1. Reaction mechanism of cysteine alkylation.

Experimental Design & Considerations

Before proceeding to the protocols, consider the following key aspects of your experimental setup:

-

Buffer Selection: The choice of buffer is critical. Avoid buffers containing nucleophilic functional groups, such as Tris, as they can compete with the protein for reaction with the bromoacetyl group. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or MOPS.[10]

-

Protein Purity and Concentration: High protein purity is essential to avoid labeling non-target proteins. The protein concentration should be accurately determined to ensure the correct molar ratio of the labeling reagent.

-

Reagent Concentration and Stoichiometry: The concentration of the labeling reagent should be optimized. A 5- to 20-fold molar excess of the reagent over the protein is a common starting point.[11][12] Higher concentrations can increase labeling efficiency but also the risk of non-specific modifications.[7]

-

Reaction Time and Temperature: Labeling is typically performed at room temperature or 37°C for 30 minutes to 2 hours.[7][12] These parameters should be optimized for each specific protein to achieve sufficient labeling without causing protein denaturation.

-

Quenching: After the desired reaction time, it is crucial to quench any unreacted labeling reagent to prevent further modification. This is typically done by adding a small molecule with a free thiol, such as dithiothreitol (DTT) or 2-mercaptoethanol.

Protocol 1: Covalent Labeling of a Purified Protein

This protocol provides a general workflow for labeling a purified protein containing accessible cysteine residues.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purified protein of interest

-

Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5 (degassed)

-

Quenching Solution: 1 M Dithiothreitol (DTT) in water

-

Microcentrifuge tubes

Procedure:

-

Prepare Labeling Reagent Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Note: Prepare this solution fresh before each experiment to avoid hydrolysis.

-

Prepare Protein Solution: Prepare a solution of the purified protein in the Reaction Buffer at a concentration of 10-50 µM.

-

Initiate Labeling Reaction: Add the labeling reagent stock solution to the protein solution to achieve the desired final molar excess (e.g., 10-fold molar excess). For example, add 1 µL of 10 mM reagent stock to 99 µL of a 100 µM protein solution for a 10-fold excess.

-

Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) for 1 hour. Protect the reaction from light.

-

Quench the Reaction: Add the Quenching Solution (1 M DTT) to a final concentration of 10-20 mM (a significant excess over the initial labeling reagent concentration) to consume any unreacted bromoacetyl groups.

-

Sample Preparation for Analysis: The labeled protein is now ready for downstream analysis. To remove excess reagent and quenching agent, buffer exchange using a desalting column or dialysis is recommended, especially for functional assays. For mass spectrometry, the sample can often be processed directly.

Protocol 2: Validation of Covalent Labeling by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for confirming covalent modification and identifying the specific site of labeling.[1][13] A "bottom-up" proteomics approach is most common, involving proteolytic digestion of the labeled protein followed by LC-MS/MS analysis.[13]

Materials:

-

Labeled protein sample (from Protocol 1)

-

Unlabeled protein control sample

-

Denaturation/Reduction Buffer: 8 M Urea, 10 mM DTT in 100 mM Ammonium Bicarbonate

-

Alkylation Solution: 55 mM Iodoacetamide (IAA) in 100 mM Ammonium Bicarbonate (Note: This step alkylates any remaining free cysteines to prevent disulfide scrambling)

-

Trypsin (MS-grade)

-

LC-MS/MS system

Procedure:

-

Denaturation and Reduction: To 20 µg of the labeled protein, add Denaturation/Reduction Buffer to a final volume of 100 µL. Incubate at 37°C for 1 hour.

-

Alkylation of Remaining Cysteines: Add 5 µL of 55 mM IAA solution and incubate in the dark at room temperature for 30 minutes.

-

Digestion: Dilute the sample 4-fold with 100 mM Ammonium Bicarbonate to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[10][14]

-

Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion. Clean up the peptides using a C18 desalting column (e.g., ZipTip).

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Search the MS/MS data against the protein sequence using a suitable search engine (e.g., MaxQuant, Proteome Discoverer). Specify a variable modification on cysteine corresponding to the mass of the adducted label (Mass of Cysteine + 209.08 Da, which is the mass of the C₉H₁₅NO₃ moiety from the reagent minus HBr). Compare the results from the labeled sample and the unlabeled control to confirm the specific modification.

Figure 2. Experimental workflow for protein labeling and validation.

Quantitative Data Summary

The following table provides recommended starting parameters for labeling experiments. Optimization will be required for each specific protein target.

| Parameter | Recommended Range | Rationale |

| Reagent Molar Excess | 5x - 20x over protein | Balances labeling efficiency with the risk of off-target modification.[11] |

| Reaction pH | 7.5 - 8.5 | Promotes cysteine thiolate formation for nucleophilic attack.[7] |

| Reaction Temperature | 20 - 37 °C | Standard conditions that balance reaction kinetics and protein stability.[7] |

| Reaction Time | 30 - 120 minutes | Sufficient time for labeling without significant protein degradation. |

| Quencher (DTT) Conc. | 10 - 20 mM | Ensures rapid and complete consumption of excess electrophilic reagent. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inaccessible cysteine residue(s). | Perform labeling under partially denaturing conditions (e.g., low concentration of urea) if protein function is not required post-labeling. |

| Incorrect pH. | Verify the pH of the reaction buffer. Ensure it is between 7.5 and 8.5. | |

| Reagent degradation. | Prepare fresh stock solution of the labeling reagent in anhydrous DMSO immediately before use. | |

| Non-specific Labeling | Reagent concentration too high. | Perform a titration experiment to determine the lowest effective concentration of the labeling reagent. |

| Reaction time too long. | Perform a time-course experiment to find the optimal incubation time. | |

| pH is too high. | Lower the reaction pH to 7.5 to increase specificity for cysteine over other nucleophiles like lysine.[9] | |

| Protein Precipitation | High concentration of DMSO. | Ensure the final concentration of DMSO in the reaction mixture is low, typically <5% (v/v). |

| Protein instability. | Optimize buffer conditions (e.g., additives like glycerol) or perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |

References

-

Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. National Institutes of Health (NIH). Available at: [Link]

-

Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. National Institutes of Health (NIH). Available at: [Link]

-

Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health (NIH). Available at: [Link]

-

Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. National Institutes of Health (NIH). Available at: [Link]

- Amino acid derivative and bromoacetyl modified peptides. Google Patents.

-

Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. JoVE. Available at: [Link]

-

A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. MDPI. Available at: [Link]

-

Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. ResearchGate. Available at: [Link]

-

Rapid Covalent Labeling of Membrane Proteins on Living Cells Using a Nanobody–Epitope Tag Pair. ACS Publications. Available at: [Link]

-

Workflow of our metabolomics-based approach to identify protein... ResearchGate. Available at: [Link]

-

Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. PubMed. Available at: [Link]

-

Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. ResearchGate. Available at: [Link]

-

Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. Available at: [Link]

-

Covalent Protein Labeling at Glutamic Acids. ResearchGate. Available at: [Link]

-

Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. National Institutes of Health (NIH). Available at: [Link]

-

Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. PubMed. Available at: [Link]

-

Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Publications. Available at: [Link]

-

Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging. National Institutes of Health (NIH). Available at: [Link]

-

FOCUS™ Protein Reduction-Alkylation. G-Biosciences. Available at: [Link]

-

Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. ACS Publications. Available at: [Link]

-

Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. ScienceDirect. Available at: [Link]

-

Cysteine Metabolism – Amino Acid Metabolism. YouTube. Available at: [Link]

-

Detection of electrophile-sensitive proteins. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]

- 4. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry [jove.com]

- 11. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PROTAC Linker Synthesis using Tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules function by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, inducing the formation of a ternary complex (POI-PROTAC-E3).[2] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's native ubiquitin-proteasome system (UPS).[]

The linker component of a PROTAC is far more than a simple tether; it is a critical determinant of the molecule's overall efficacy. The linker's length, rigidity, and chemical composition directly influence the stability and geometry of the ternary complex, which is a key factor in achieving potent and selective protein degradation.[4] Furthermore, the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability.[2]

While flexible polyethylene glycol (PEG) and alkyl chains are the most common motifs in PROTAC linkers due to their synthetic accessibility, there is a growing appreciation for the incorporation of more rigid and defined structural elements.[5] Saturated heterocycles, such as the azetidine ring, are increasingly being explored to impart conformational constraint, improve metabolic stability, and introduce specific three-dimensional vectors that can be optimized for productive ternary complex formation.

This guide provides a detailed overview and experimental protocols for the use of Tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate , a versatile building block for the synthesis of advanced PROTAC linkers.

The Building Block: this compound

This bifunctional reagent is strategically designed for modular PROTAC synthesis. Its structure incorporates three key features that make it a powerful tool for linker construction:

-

The Azetidine Core: This four-membered saturated heterocycle serves as a rigid, non-linear spacer. Unlike flexible alkyl chains, the azetidine ring restricts the available conformations of the linker, which can pre-organize the PROTAC for more effective binding to the POI and E3 ligase. This can lead to enhanced cooperativity in the ternary complex. The polar nature of the heterocycle can also favorably impact solubility and other drug-like properties.

-

The Electrophilic Bromoacetyl Moiety: The α-bromo ketone functionality is a highly reactive electrophile, ideal for forming stable covalent bonds with a variety of nucleophiles.[6] This group enables the direct and efficient conjugation of the linker to a free amine (-NH2), phenol (-OH), or thiol (-SH) group present on either the POI-binding warhead or the E3 ligase ligand.

-

The Boc-Protecting Group: The nitrogen atom of the azetidine ring is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial element for achieving a controlled, stepwise synthesis. The Boc group is stable under the basic or neutral conditions typically used for the alkylation reaction with the bromoacetyl group, thus preventing unwanted side reactions. It can be cleanly and efficiently removed under acidic conditions to liberate the secondary amine, which then serves as a handle for the subsequent coupling reaction to complete the PROTAC molecule.

Synthetic Workflow for Linker Elaboration

The use of this compound follows a logical and efficient two-stage synthetic strategy. This modular approach allows for the construction of a library of PROTACs by coupling different warheads and E3 ligase ligands.

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: General Procedure for Alkylation of a Nucleophilic Substrate

This protocol describes the SN2 reaction between the bromoacetyl group of the azetidine building block and a nucleophile (e.g., an amine or phenol) on the warhead or E3 ligase ligand.

Causality and Rationale:

-

Base: A non-nucleophilic organic base like diisopropylethylamine (DIEA) is used with amine nucleophiles to scavenge the HBr byproduct without competing in the alkylation.[7] For less nucleophilic phenols, a stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to deprotonate the hydroxyl group, forming a more reactive phenoxide.

-

Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.

-

Temperature: The reaction is often started at room temperature, but gentle heating may be required to drive the reaction to completion, especially with less reactive nucleophiles.

Sources

- 1. ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning [mdpi.com]

- 2. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Strategic Integration of Functionalized Azetidine Derivatives in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Rise of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacological profiles is a perpetual endeavor. Among the various heterocyclic scaffolds, the four-membered azetidine ring has emerged as a privileged structure, transitioning from a synthetic curiosity to a cornerstone in the design of next-generation therapeutics.[1][2] Its unique combination of properties, including inherent ring strain, three-dimensional character, and metabolic stability, offers a powerful toolkit for medicinal chemists to address the multifaceted challenges of drug discovery.[2]

This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth application notes on the strategic use of functionalized azetidine derivatives and detailed, field-proven protocols for their synthesis and incorporation into drug candidates.

Application Notes: Leveraging the Azetidine Scaffold for Enhanced Drug Properties

The incorporation of an azetidine moiety into a drug candidate is a deliberate strategy to modulate its physicochemical and pharmacokinetic properties. The rationale behind this approach is rooted in the unique structural and electronic characteristics of this strained ring system.

Enhancing Metabolic Stability and Reducing Off-Target Effects

Azetidine rings, particularly when substituted, can significantly enhance the metabolic stability of a drug molecule.[2][3] The strained nature of the four-membered ring makes it a less favorable substrate for many metabolic enzymes, such as cytochrome P450s, compared to more flexible acyclic or larger ring systems. By replacing a metabolically labile group, such as a gem-dimethyl or a piperidine moiety, with a more robust azetidine, chemists can block sites of oxidative metabolism, leading to an improved pharmacokinetic profile.[3]

For instance, the replacement of a piperidine ring with an azetidine has been shown to decrease metabolic N-dealkylation, a common metabolic pathway for many drugs. This strategic substitution can lead to increased drug exposure and a longer half-life, potentially reducing the required dose and dosing frequency.

Modulating Physicochemical Properties: Solubility and Lipophilicity

The introduction of an azetidine ring can favorably impact a compound's solubility and lipophilicity (LogP).[3] The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, and functionalization of the ring with polar groups can further enhance aqueous solubility. This is a critical consideration in drug design, as poor solubility can hinder absorption and bioavailability.

Furthermore, the compact and rigid nature of the azetidine ring can lead to a lower lipophilicity compared to larger, more flexible aliphatic rings. This reduction in LogP can be advantageous for improving the overall drug-likeness of a molecule, potentially leading to better absorption, distribution, metabolism, and excretion (ADME) properties and a lower risk of off-target toxicity.[4]

Imparting Conformational Rigidity and Optimizing Target Binding

The conformational rigidity of the azetidine ring is a key feature that medicinal chemists exploit to optimize the binding of a drug to its biological target.[5] By locking a portion of the molecule in a specific conformation, the entropic penalty of binding is reduced, which can lead to a higher binding affinity.[5] This pre-organization of the pharmacophore can result in more potent and selective inhibitors.

Fragment-based drug design often utilizes conformationally restricted molecules like azetidines to achieve higher reproducibility in silico screening and a greater likelihood of identifying high-affinity binders.[5]

Serving as a Versatile Scaffold for Library Synthesis

The ability to functionalize the azetidine ring at multiple positions (N-1, C-2, and C-3) makes it an attractive scaffold for the synthesis of diverse compound libraries. This versatility allows for the systematic exploration of the chemical space around a core pharmacophore, facilitating structure-activity relationship (SAR) studies and the identification of lead compounds with optimized properties.

Protocols: Synthesis and Functionalization of Azetidine Derivatives

The following protocols provide detailed, step-by-step methodologies for the synthesis of key functionalized azetidine building blocks and their incorporation into more complex molecules. These protocols are designed to be self-validating, with clear instructions and expected outcomes.

Protocol 1: Synthesis of N-Aryl-2-cyanoazetidines from β-Amino Alcohols

This protocol outlines a three-step sequence for the synthesis of N-aryl-2-cyanoazetidines, which are valuable intermediates for further functionalization.[6][7]

Workflow Diagram:

Caption: Synthetic workflow for N-Aryl-2-cyanoazetidines.

Materials:

-

β-Amino alcohol

-

Aryl halide (e.g., aryl iodide or bromide)

-

Copper(I) iodide (CuI)

-

L-proline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Bromoacetonitrile

-

Acetonitrile (CH₃CN)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF)

Procedure:

-

Step 1: Copper-Catalyzed N-Arylation.

-

To a solution of the β-amino alcohol (1.0 equiv) in DMSO, add the aryl halide (1.2 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).

-

Heat the reaction mixture at 90 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the N-aryl-β-amino alcohol.

-

-

Step 2: N-Cyanomethylation.

-

To a solution of the N-aryl-β-amino alcohol (1.0 equiv) in acetonitrile, add K₂CO₃ (2.0 equiv) and bromoacetonitrile (1.5 equiv).

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the N-aryl-N-(cyanomethyl)-β-amino alcohol.

-

-

Step 3: One-Pot Mesylation and Intramolecular Cyclization.

-

Dissolve the N-aryl-N-(cyanomethyl)-β-amino alcohol (1.0 equiv) in dichloromethane and cool to 0 °C.

-

Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).

-

Stir the reaction at 0 °C for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

To the crude mesylate, add THF and cool to 0 °C.

-

Add potassium tert-butoxide (1.5 equiv) portion-wise and allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to afford the desired N-aryl-2-cyanoazetidine.

-

Protocol 2: Synthesis of 3-Aryl-azetidines via Suzuki Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling of a 3-haloazetidine with an arylboronic acid to synthesize 3-aryl-azetidines.[8][9]

Workflow Diagram:

Caption: Synthetic workflow for 3-Aryl-azetidines via Suzuki Coupling.

Materials:

-

3-Haloazetidine (e.g., N-Boc-3-iodoazetidine)

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

n-Propanol

-

Water

Procedure:

-

To a round-bottomed flask, add the 3-haloazetidine (1.0 equiv), arylboronic acid (1.2 equiv), and n-propanol.

-

To this solution, add palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), and an aqueous solution of sodium carbonate (2.0 M, 2.5 equiv).[9]

-

Purge the reaction mixture with nitrogen for 15-30 minutes.

-

Heat the reaction mixture to reflux (approximately 100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.[8]

-

After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the 3-aryl-azetidine.[8]

Applications in Therapeutic Areas

Functionalized azetidine derivatives have demonstrated significant potential across a wide range of therapeutic areas.

Oncology

In oncology, azetidine-containing compounds have emerged as potent inhibitors of various kinases and other cancer-related targets.[2][4] For example, a series of azetidine amides have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell growth and survival.[4] Several of these compounds exhibited low micromolar to nanomolar IC₅₀ values in STAT3 DNA-binding assays and demonstrated significant inhibition of colony formation in human breast cancer cells.[4]

Table 1: Examples of Azetidine-Containing STAT3 Inhibitors [4]

| Compound | STAT3 EMSA IC₅₀ (µM) | MDA-MB-231 Cell Growth Inhibition (µM) |

| 7e | Not reported | ~1 |

| 7f | Not reported | ~1 |

| 7g | Not reported | ~0.5 |

| 9k | Not reported | ~1 |

Central Nervous System (CNS) Disorders

The ability of the azetidine scaffold to improve brain penetration and metabolic stability makes it particularly attractive for the development of drugs targeting the central nervous system.[2] Azetidine derivatives have been explored as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][10] Their rigid structure can help in designing selective ligands for various CNS receptors and enzymes.[5]

Infectious Diseases

The azetidine-2-one (β-lactam) core is a well-established pharmacophore in antibacterial agents.[11] However, non-lactam azetidine derivatives are also being investigated for their potential against various infectious agents, including bacteria, fungi, and viruses.

Conclusion

Functionalized azetidine derivatives represent a powerful and versatile platform in modern drug discovery. Their unique structural and physicochemical properties provide medicinal chemists with a valuable tool to overcome common challenges related to metabolic stability, solubility, and target affinity. The synthetic protocols provided herein offer practical and reproducible methods for accessing key azetidine building blocks, enabling the exploration of this important chemical space. As our understanding of the interplay between molecular structure and pharmacological properties continues to evolve, the strategic incorporation of the azetidine scaffold is poised to play an increasingly significant role in the development of innovative and effective medicines.

References

-

Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. (2025). Request PDF. [Link]

-

Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. (n.d.). MDPI. [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. [Link]

-

Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[8][9]-Fused Indole Heterocycles. (n.d.). PMC. [Link]

-

Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025). Domainex. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]

-

Methods for the synthesis of azetidines. (n.d.). ResearchGate. [Link]

-

Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. (2008). Organic Letters. [Link]

-

Azetidines of pharmacological interest. (2021). PubMed. [Link]

-

Examples of biologically active drug leads containing azetidine[³]. (n.d.). ResearchGate. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

-

Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). MDPI. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. [Link]

-

Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2025). Request PDF. [Link]

-

Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. (2024). PubMed. [Link]

-

Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (2023). PubMed. [Link]

-

Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. [Link]

-

Advances in Quantitative Analytical Methods for Solid Drugs. (n.d.). MDPI. [Link]

-

Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (2024). Organic Letters. [Link]

-

Advances in Applying Computer-Aided Drug Design for Neurodegenerative Diseases. (n.d.). MDPI. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Advances. [Link]

-

A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. (n.d.). Arkat USA. [Link]

-

Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. (n.d.). PMC. [Link]

-

Design, Synthesis, and Biological Evaluation of Dual-Target Inhibitors of Acetylcholinesterase (AChE) and Phosphodiesterase 9A (PDE9A) for the Treatment of Alzheimer's Disease. (2019). PubMed. [Link]

-

SAR of azaacridine derivatives as dual-target EGFR and Src kinase inhibitors. (n.d.). ResearchGate. [Link]

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022). Journal of Agricultural and Food Chemistry. [Link]

-

Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (n.d.). RSC Publishing. [Link]

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Azetidines - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. Azetidine synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. mdpi.com [mdpi.com]

- 11. lifechemicals.com [lifechemicals.com]

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Characterization of Tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate-Peptide Adducts

For researchers, scientists, and drug development professionals, the precise characterization of covalent adducts is a critical step in the discovery pipeline. Covalent inhibitors, which form a stable bond with their target protein, offer distinct advantages in potency and duration of action.[1] The molecule Tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate represents a class of electrophilic probes used to achieve such covalent modification. This guide provides an in-depth comparison of the essential analytical techniques required to confirm and characterize the formation of its adducts with peptides, moving beyond simple protocol recitation to explain the causality behind each experimental choice.

The reagent itself consists of two key moieties: the α-bromoacetyl group, which acts as the reactive "warhead," and a Boc-protected azetidine scaffold, which represents the molecular fragment being attached to the peptide.[2][3] The primary challenge after reacting this compound with a peptide is not just to confirm that a reaction occurred, but to definitively answer two questions: Where did it bind? and How did the binding affect the peptide's structure? Answering these questions requires a multi-pronged analytical approach, primarily leveraging Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. The complexity of the resulting conjugates, which can be heterogeneous mixtures, presents significant analytical challenges.[4][5]

Mechanism of Adduct Formation: The Chemistry of Covalent Labeling

The reactivity of this compound is driven by the electrophilic carbon of the acetyl group, which is made highly susceptible to nucleophilic attack by the adjacent bromine atom, an excellent leaving group. In a biological context, the most potent nucleophiles on a peptide are the side chains of specific amino acids.

Primary Nucleophilic Targets:

-

Cysteine: The thiol group (-SH) of cysteine is the most common and reactive target for α-haloacetyl compounds. At neutral to slightly basic pH, the thiolate anion (S⁻) is a powerful nucleophile that readily attacks the electrophilic carbon, displacing the bromide and forming a stable thioether bond.

-

Lysine: The primary amine (-NH₂) on the side chain of lysine is also a potential target. Its reactivity is highly pH-dependent, as the amine must be in its deprotonated, nucleophilic state.

-

Other Potential Sites: The N-terminal amine group of the peptide, as well as the imidazole ring of histidine, can also be modified, though typically requiring more specific conditions or longer reaction times.[6][7]

The choice of reaction pH is therefore a critical experimental parameter to control selectivity. Reactions targeting cysteine are often performed at a pH of ~7.4-8.5, where the cysteine thiol is sufficiently deprotonated without significantly increasing the reactivity of lysine side chains.

Caption: Reaction mechanism of the bromoacetyl reagent with peptide nucleophiles.

The Experimental Workflow: A Multi-Technique Approach

A robust characterization workflow is systematic, beginning with adduct synthesis and proceeding through progressively more detailed levels of structural analysis. Each step validates the previous one and provides a deeper layer of information.

Caption: The integrated workflow for characterizing covalent peptide adducts.

Part A: Synthesis of the Peptide Adduct

Causality: The goal of the synthesis is to generate the adduct of interest while minimizing side products and unreacted starting materials. Controlling stoichiometry prevents the formation of multiple adducts on a single peptide, while pH control, as discussed, is key for reaction selectivity. A quenching agent is used to stop the reaction definitively.

Experimental Protocol:

-

Peptide Preparation: Dissolve a model peptide containing a single cysteine residue (e.g., Ac-Cys-Ala-Gly-NH₂) in a reaction buffer (e.g., 50 mM HEPES, pH 7.5) to a final concentration of 1 mg/mL.

-

Reagent Preparation: Prepare a 10-fold molar excess stock solution of this compound in a compatible organic solvent like DMSO.

-

Reaction Incubation: Add the reagent solution to the peptide solution. Incubate the reaction at room temperature for 1-2 hours with gentle agitation.[8] The reaction should be performed in the dark to prevent light-induced degradation of the reagent.[9]

-

Quenching: Stop the reaction by adding a thiol-containing quenching agent, such as Dithiothreitol (DTT), to a final concentration of 5 mM to consume any unreacted bromoacetyl reagent.[9]

-

Sample Cleanup: The resulting mixture can be used directly for mass spectrometry analysis or purified using reverse-phase HPLC to isolate the adducted peptide.

Comparative Analysis of Characterization Techniques

No single technique can provide a complete picture of the peptide adduct. The synergy between mass spectrometry and NMR is essential for full structural validation.

Technique 1: Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Mass Analysis

Principle: This is the first and most direct method to confirm that a covalent reaction has occurred.[1] The reaction mixture is analyzed by LC-MS, and the molecular weight of the resulting peptide is measured. A successful reaction is confirmed by observing a mass increase corresponding to the addition of the azetidine moiety minus the mass of the leaving group (HBr).[7][10]

-

Mass of added moiety: C₁₀H₁₇NO₂ = 183.1259 Da

-

Expected Mass Shift = (Mass of Peptide) + 183.1259 Da

Strengths:

-

High Throughput: Rapidly screens reaction success.

-

High Sensitivity: Requires minimal sample quantities.

-

Clear Confirmation: Provides an unambiguous "yes/no" answer for covalent modification.[11]

Limitations:

-

Does not reveal the site of modification on peptides with multiple potential nucleophilic residues.

-

Cannot distinguish between isomeric adducts (e.g., modification on two different lysine residues).

Experimental Protocol:

-

Sample Preparation: Dilute the quenched reaction mixture 1:100 in 0.1% formic acid in water.

-

LC Separation: Inject the sample onto a C18 reverse-phase column. Elute the peptides using a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

MS Analysis: Analyze the column eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Data Analysis: Deconvolute the resulting mass spectrum to determine the intact mass of the eluting peptides and compare it to the theoretical mass of the starting peptide and the expected adduct.

Technique 2: Tandem Mass Spectrometry (MS/MS) for Site Localization

Principle: To identify where the modification occurred, the adducted peptide ion is isolated in the mass spectrometer and fragmented.[12] This fragmentation, typically via collision-induced dissociation (CID), preferentially breaks the peptide backbone bonds, generating a series of predictable fragment ions (b- and y-ions).[13] By analyzing the mass-to-charge ratio of these fragments, the exact amino acid residue carrying the modification can be identified, as its corresponding fragment ion will show the 183.1259 Da mass shift.[6][14]

Strengths:

-

Definitive Site Identification: Unambiguously localizes the covalent modification to a specific amino acid.[14]

-

Sequence Confirmation: Confirms the primary sequence of the peptide.

-

High Sensitivity: Can be performed on very small amounts of material.

Limitations:

-

Interpretation of fragmentation spectra can be complex, especially for large peptides or those with multiple modifications.[15]

-

Some modifications can alter fragmentation patterns, making analysis more challenging.

Experimental Protocol:

-

Proteolytic Digestion (for larger peptides/proteins): If the adduct is a large peptide or protein, it must first be digested into smaller, more manageable peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: The sample (either the reaction mixture or the digest) is separated by reverse-phase LC as described above. The mass spectrometer is operated in a data-dependent acquisition mode.

-

Data-Dependent Acquisition: The instrument performs a full MS scan to identify peptide ions. It then sequentially isolates the most intense ions (including the adducted peptide) and subjects them to CID to generate fragment ions (MS/MS scan).

-

Database Searching/Manual Interpretation: The resulting MS/MS spectra are analyzed. The series of b- and y-ions are mapped, and the mass shift is assigned to a specific residue, confirming the site of adduction.

Technique 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy provides atomic-resolution data on the structure and dynamics of molecules in solution.[16] For peptide adducts, NMR can confirm the covalent linkage through space correlations and, more importantly, reveal changes in the peptide's three-dimensional conformation upon modification. Techniques like ¹H-¹⁵N HSQC are particularly powerful for observing the chemical environment of each amino acid residue.

Strengths:

-

3D Structural Information: Can be used to determine the solution structure of the adducted peptide.[17]

-

Dynamic Information: Reports on conformational changes and flexibility induced by the modification.

-

Orthogonal Validation: Provides an independent confirmation of the covalent bond and its location.[18]

Limitations:

-

Low Throughput: Experiments are time-consuming.

-

High Sample Requirement: Requires significantly more sample (milligrams) than mass spectrometry.

-

Complexity: Data acquisition and analysis require specialized expertise.

Experimental Protocol (¹H-¹⁵N HSQC for Chemical Shift Perturbation):

-

Sample Preparation: Prepare a high-concentration (~0.5-1 mM) sample of the purified, ¹⁵N-isotopically labeled peptide adduct in a suitable NMR buffer (e.g., 20 mM phosphate, pH 6.5, with 10% D₂O).

-

Acquisition of Spectra: Acquire a ¹H-¹⁵N HSQC spectrum of the unmodified ¹⁵N-labeled peptide. Acquire a second ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled peptide adduct under identical conditions.

-

Data Analysis: Overlay the two spectra. Each peak in the HSQC spectrum corresponds to a specific backbone N-H group in the peptide. Residues at or near the site of modification will show significant changes (perturbations) in their peak positions (chemical shifts) between the two spectra, confirming the binding site and revealing which other residues are structurally affected by the modification.[19]

Data Summary and Technique Comparison

| Feature | LC-MS (Intact Mass) | LC-MS/MS (Tandem MS) | NMR Spectroscopy |

| Primary Information | Confirms if modification occurred | Pinpoints the exact site of modification | Determines 3D structure & conformational changes |

| Primary Application | High-throughput reaction screening | Definitive site localization | In-depth structural biology studies |

| Sample Requirement | Picomole to femtomole | Picomole to femtomole | Nanomole to micromole |

| Throughput | High (minutes per sample) | Medium (tens of minutes per sample) | Low (hours to days per sample) |

| Key Strength | Speed and clarity | Unambiguous site identification[14] | Provides atomic-resolution 3D structure[20] |

| Key Limitation | No site information | Complex data interpretation | Requires large amounts of pure sample |

Conclusion

The structural characterization of peptide adducts formed with reagents like this compound is a non-trivial task that demands a rigorous, multi-technique approach. While intact mass spectrometry serves as an essential first-pass screen to confirm covalent modification, it is tandem mass spectrometry that provides the definitive localization of the adduction site.[11][14] For a complete understanding of the functional consequences of this modification, NMR spectroscopy is indispensable, offering unparalleled insight into the structural and dynamic changes within the peptide.[20][18] By judiciously combining these powerful analytical tools, researchers can build a comprehensive and validated model of their covalent adducts, a critical step in the rational design of next-generation therapeutics and chemical probes.

References

Sources

- 1. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]

- 2. researchgate.net [researchgate.net]

- 3. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]

- 4. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Model Peptide Adducts with Reactive Metabolites of Naphthalene by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 13. Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 14. Application of Molecular Mass Spectrometry for The Structural Characterization of a DNA-Protein Cross-Links [scielo.org.mx]

- 15. researchgate.net [researchgate.net]

- 16. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. UQ eSpace [espace.library.uq.edu.au]

- 18. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nuclear magnetic resonance (NMR) analysis of ligand receptor interactions: the cholinergic system--a model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. Characterization and quantitation of protein adducts using mass spectrometry [repository.arizona.edu]

- 22. 1420859-80-8|tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 23. tandfonline.com [tandfonline.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Identification of Covalent Cyclic Peptide Inhibitors in mRNA Display - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. biorxiv.org [biorxiv.org]

- 28. scispace.com [scispace.com]

- 29. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]